REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.CCN(CC)CC.[CH3:16][OH:17].CN([CH:21]=[O:22])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:8][C:4]1[N:5]=[CH:6][N:7]=[C:2]([C:16]([O:22][CH3:21])=[O:17])[CH:3]=1 |f:4.5.6.7|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=N1)N
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between water (100 mL) and ethyl acetate (100 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (100 mL) three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (0-10% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |